5-Bromo-4-tert-butyl-2-methoxybenzoic acid
Description
Significance within Organic Synthesis and Medicinal Chemistry
The potential utility of 5-Bromo-4-tert-butyl-2-methoxybenzoic acid can be inferred from the roles its individual functional groups play in chemical synthesis and drug design.
The Bromo Group as a Synthetic Handle: The presence of a bromine atom on the aromatic ring is of paramount importance in organic synthesis. Bromination is a key transformation, and bromo-organic compounds are crucial precursors for creating new carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net Aryl bromides are widely used in cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions, allowing for the introduction of a wide array of substituents at the bromine's position. researchgate.net This makes the compound a versatile intermediate for constructing complex molecular architectures.
The Tert-Butyl Group in Medicinal Chemistry: The tert-butyl group is a common motif in drug discovery used to enhance metabolic stability and modulate physicochemical properties. nih.govhyphadiscovery.com Its significant bulk provides a "steric shield," which can protect adjacent functional groups from enzymatic degradation. rsc.orgresearchgate.net Furthermore, the tert-butyl group is highly lipophilic, which can improve a molecule's ability to cross cell membranes. acs.org However, this high lipophilicity can also present pharmacokinetic challenges, making its strategic placement within a molecule critical. acs.org In the context of this compound, this group could be used to probe steric requirements within a biological target's binding site.
The Methoxy (B1213986) and Carboxylic Acid Moieties: The 2-methoxy group (an electron-donating group) and the carboxylic acid group (an electron-withdrawing group) significantly influence the electronic properties of the benzene (B151609) ring. quora.com Methoxybenzoic acid derivatives are found in numerous biologically active compounds and are explored for their potential antioxidant and anti-inflammatory effects. nbinno.com The carboxylic acid group is a key feature for forming salts to improve solubility and bioavailability and can act as a hydrogen bond donor, enabling strong interactions with biological receptors.
Overview of Related Benzoic Acid Derivatives in Scientific Literature
The benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of many therapeutic agents and serving as a key intermediate in their synthesis. preprints.orgchemicalbook.com
A significant body of research exists on various substituted benzoic acid derivatives. For instance, numerous benzoic acid derivatives have been synthesized and evaluated as potential inhibitors of influenza neuraminidase, demonstrating the utility of this scaffold in antiviral drug discovery. acs.org Other derivatives have been developed as local anesthetics, including well-known compounds like cocaine and synthetic analogs such as hexylcaine and piperocaine, which function by blocking sodium channels. youtube.comslideshare.net
In the field of oncology, certain compounds with a benzoic acid nucleus have shown remarkable anticancer potential. preprints.org The scaffold is a building block for drugs such as furosemide and bexarotene. preprints.org Furthermore, simpler related compounds serve as critical starting materials for blockbuster drugs. 3-Methoxy-4-hydroxybenzoic acid, for example, is a starting material for the novel synthesis of bosutinib, a kinase inhibitor used in cancer therapy. mdpi.com
Bromo-methoxybenzoic acids, which are structurally similar to the title compound, are frequently used as intermediates in the synthesis of more complex pharmaceuticals. chemicalbook.com For example, 2-Bromo-5-methoxybenzoic acid is an intermediate used to synthesize urolithin derivatives and other biologically active compounds. chemicalbook.comsigmaaldrich.com This highlights the established role of such compounds as versatile building blocks in the creation of novel chemical entities.
Table 2: Examples of Benzoic Acid Derivatives in Scientific Research
| Compound Class / Example | Area of Significance | Reference |
|---|---|---|
| Substituted Benzoic Acids | Antiviral (Influenza Neuraminidase Inhibitors) | acs.org |
| Cocaine, Hexylcaine, Piperocaine | Local Anesthetics | youtube.comslideshare.net |
| Bexarotene | Anticancer Agents | preprints.org |
| 3-Methoxy-4-hydroxybenzoic acid | Intermediate for Bosutinib Synthesis | mdpi.com |
| 2-Bromo-5-methoxybenzoic acid | Intermediate for Urolithin Derivatives | chemicalbook.comsigmaaldrich.com |
| p-Anisic Acid (4-Methoxybenzoic acid) | Antiseptic and Antioxidant Properties | nbinno.com |
Structure
3D Structure
Properties
CAS No. |
1206677-22-6 |
|---|---|
Molecular Formula |
C12H15BrO3 |
Molecular Weight |
287.15 g/mol |
IUPAC Name |
5-bromo-4-tert-butyl-2-methoxybenzoic acid |
InChI |
InChI=1S/C12H15BrO3/c1-12(2,3)8-6-10(16-4)7(11(14)15)5-9(8)13/h5-6H,1-4H3,(H,14,15) |
InChI Key |
RTWBAMCAXBUUGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C(=C1)OC)C(=O)O)Br |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 5 Bromo 4 Tert Butyl 2 Methoxybenzoic Acid
Direct Synthesis Strategies for 5-Bromo-4-tert-butyl-2-methoxybenzoic acid
The direct synthesis of the title compound can be approached through two main strategies: the regioselective bromination of its direct precursor or the chemical modification of functional groups on a pre-brominated aromatic core.
The most direct route to this compound involves the electrophilic aromatic substitution of 4-tert-butyl-2-methoxybenzoic acid. The regioselectivity of this bromination is dictated by the directing effects of the substituents on the benzene (B151609) ring.
Methoxy (B1213986) Group (-OCH₃): This is a strongly activating ortho-, para-director.
tert-Butyl Group (-C(CH₃)₃): This is an activating ortho-, para-director.
Carboxylic Acid Group (-COOH): This is a deactivating meta-director.
The positions ortho and para to the methoxy group are C3 and C5. The positions ortho and para to the tert-butyl group are also C3 and C5. The position meta to the carboxylic acid group is C5. Consequently, all three substituents cooperatively direct electrophilic attack to the C5 position, making the bromination of 4-tert-butyl-2-methoxybenzoic acid highly regioselective for the desired product. The bulky nature of the tert-butyl group can further enhance this selectivity by sterically hindering attack at the C3 position. msu.edu
Various brominating agents can be employed for this transformation, often in the presence of a suitable solvent.
| Reagent | Catalyst/Conditions | Description |
| **Bromine (Br₂) ** | Acetic Acid | A classic method for electrophilic bromination of activated aromatic rings. |
| N-Bromosuccinimide (NBS) | Acid catalyst (e.g., H₂SO₄) or Lewis acid | A solid, safer alternative to liquid bromine, often used for selective bromination. nsf.govresearchgate.net |
| Tetrabutylammonium (B224687) tribromide (Bu₄NBr₃) | Heat | A stable solid that releases bromine in situ, offering controlled bromination. rsc.org |
An alternative synthetic pathway involves starting with a precursor molecule that already contains the desired substitution pattern (bromo, tert-butyl, and methoxy groups) and then converting another functional group into the carboxylic acid. A common strategy is the oxidation of a methyl group. For instance, the synthesis could begin with 1-bromo-2-tert-butyl-5-methyl-4-methoxybenzene. The final step would be the oxidation of the methyl group to a carboxylic acid.
This approach is particularly useful if the precursor toluene (B28343) derivative is more readily available than the corresponding benzoic acid.
| Precursor Molecule | Reagent | Reaction Type |
| 5-Bromo-4-tert-butyl-2-methoxytoluene | Potassium permanganate (B83412) (KMnO₄) | Oxidation |
| 5-Bromo-4-tert-butyl-2-methoxybenzaldehyde | Potassium permanganate (KMnO₄) or Sodium chlorite (B76162) (NaClO₂) | Oxidation chemicalbook.com |
A specific example of a similar transformation involves the oxidation of 2-bromo-4,5-dimethoxy toluene with potassium permanganate under the catalysis of tetrabutylammonium bromide to yield 2-bromo-4,5-dimethoxybenzoic acid. google.com
Derivatization and Analogue Synthesis
The chemical structure of this compound offers several sites for modification, enabling the synthesis of a wide range of derivatives and analogues. The primary reaction sites are the carboxylic acid moiety and the bromine atom.
The carboxylic acid functional group is readily converted into esters and amides, which are common derivatives in medicinal chemistry and materials science.
Esterification: This can be achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol. The use of diazomethane (B1218177) provides a method for conversion to a methyl ester. cram.com
Amidation: Similar to esterification, amides can be formed by first activating the carboxylic acid, typically by converting it to an acyl chloride, and then reacting it with a primary or secondary amine. Direct conversion is also possible using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
| Reaction | Reagents | Product |
| Esterification | R-OH, H⁺ (catalyst) | 5-Bromo-4-tert-butyl-2-methoxybenzoate ester |
| Amidation | R₂NH, coupling agent (e.g., DCC) | 5-Bromo-4-tert-butyl-2-methoxybenzamide |
Beyond ester and amide formation, the carboxylic acid group can undergo other significant transformations. A primary example is its reduction to a primary alcohol. This conversion can be accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃), transforming the benzoic acid derivative into (5-bromo-4-tert-butyl-2-methoxyphenyl)methanol. This alcohol can then serve as a starting point for further synthetic modifications.
The bromine atom on the aromatic ring is a versatile handle for introducing a wide array of functional groups through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.
| Reaction Name | Catalyst | Reactant | Product Moiety |
| Suzuki Coupling | Palladium (e.g., Pd(PPh₃)₄) | Organoboron reagent (e.g., R-B(OH)₂) | Aryl, Alkyl, Vinyl |
| Heck Coupling | Palladium (e.g., Pd(OAc)₂) | Alkene | Substituted Alkene |
| Sonogashira Coupling | Palladium/Copper (e.g., PdCl₂(PPh₃)₂/CuI) | Terminal Alkyne | Alkyne |
| Buchwald-Hartwig Amination | Palladium (e.g., Pd₂(dba)₃) | Amine | Aryl Amine |
| Stille Coupling | Palladium (e.g., Pd(PPh₃)₄) | Organotin reagent (e.g., R-SnBu₃) | Aryl, Alkyl, Vinyl |
| Cyanation | Copper or Palladium catalyst | Cyanide source (e.g., CuCN) | Nitrile |
These coupling reactions allow for the bromine atom to be replaced with various substituents, significantly expanding the molecular diversity accessible from the parent compound.
Alkylation and Arylation Strategies
Alkylation and arylation reactions are fundamental transformations for the introduction of new carbon-carbon bonds. In the context of this compound, these strategies can be envisioned to proceed through either functionalization of the carboxylic acid group or by leveraging the aryl bromide for cross-coupling reactions.
Direct alkylation of the aromatic ring is challenging due to the existing substitution pattern. However, palladium-catalyzed ortho-alkylation of benzoic acids has been demonstrated, though it typically occurs at the less sterically hindered ortho-position. Given the substitution at both ortho-positions of the carboxylic acid in the target molecule, direct C-H alkylation is unlikely.
A more plausible approach involves the conversion of the carboxylic acid to a suitable derivative, followed by alkylation or arylation. For instance, conversion to an ester would allow for subsequent alpha-arylation or alkylation of the ester enolate, although this would modify the core benzoic acid structure.
Arylation of the bromine position is a more direct and widely applicable strategy, primarily achieved through cross-coupling reactions, which are discussed in detail in the subsequent sections.
Advanced Synthetic Methodologies Applied to Bromo-methoxy-tert-butylbenzoic Acid Scaffolds
The bromine atom in this compound serves as a versatile handle for a range of advanced synthetic transformations, enabling the construction of more complex molecular architectures.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction is a widely used method for the formation of C-C bonds by coupling an organoboron compound with an organic halide. For this compound, a Suzuki-Miyaura coupling would enable the introduction of a variety of aryl, heteroaryl, or vinyl groups at the 5-position. The steric hindrance from the adjacent tert-butyl group and the electronic-donating effect of the ortho-methoxy group can influence the reaction conditions. Bulky and electron-rich phosphine (B1218219) ligands are often employed to facilitate the coupling of sterically hindered aryl bromides.
| Coupling Partner | Catalyst System | Base | Solvent | Product Type | Reference |
| Arylboronic acid | Pd(OAc)2 / Bulky phosphine ligand | K3PO4 | Toluene | 5-Aryl-4-tert-butyl-2-methoxybenzoic acid | |
| Vinylboronic acid | Pd(PPh3)4 | Na2CO3 | DME/H2O | 5-Vinyl-4-tert-butyl-2-methoxybenzoic acid | General Suzuki Conditions |
Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes. This methodology could be used to introduce a variety of vinylic substituents at the 5-position of the benzoic acid. The success of the Heck reaction with sterically hindered and electron-rich aryl bromides often depends on the choice of catalyst, ligand, and reaction conditions.
| Alkene Partner | Catalyst System | Base | Solvent | Product Type | Reference |
| Acrylate ester | Pd(OAc)2 / P(o-tolyl)3 | Et3N | DMF | (E)-3-(4-tert-butyl-2-methoxy-5-carboxyphenyl)acrylate | |
| Styrene | Pd(OAc)2 / PPh3 | K2CO3 | DMA | 5-(2-phenylethenyl)-4-tert-butyl-2-methoxybenzoic acid |
Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds, coupling aryl halides with amines. Applying this reaction to this compound would allow for the synthesis of a diverse range of 5-amino-substituted benzoic acid derivatives. The steric bulk adjacent to the bromine atom necessitates the use of specialized, sterically demanding phosphine ligands to achieve high yields.
| Amine Partner | Catalyst System | Base | Solvent | Product Type | Reference |
| Primary/Secondary Alkylamine | Pd2(dba)3 / Biaryl phosphine ligand | NaOtBu | Toluene | 5-(Alkylamino)-4-tert-butyl-2-methoxybenzoic acid | |
| Aniline derivative | Pd(OAc)2 / Bulky phosphine ligand | Cs2CO3 | Dioxane | 5-(Arylamino)-4-tert-butyl-2-methoxybenzoic acid |
The formation of a Grignard reagent from this compound is complicated by the presence of the acidic carboxylic acid proton. Direct reaction with magnesium metal would lead to the formation of a magnesium carboxylate and the Grignard reagent would not form. To utilize Grignard chemistry, the carboxylic acid would first need to be protected, for example, as an ester. Following protection, the aryl bromide could be converted to the corresponding Grignard reagent, which could then react with a variety of electrophiles (e.g., aldehydes, ketones, nitriles) to introduce new functional groups. Subsequent deprotection of the carboxylic acid would yield the desired product. The formation of Grignard reagents from sterically hindered aryl bromides can sometimes be challenging and may require activated magnesium or specific reaction conditions.
Mechanistic Investigations of Key Synthetic Transformations
The steric and electronic properties of this compound significantly influence the mechanisms of the aforementioned synthetic transformations.
In Suzuki-Miyaura coupling , the bulky tert-butyl group can hinder the approach of the palladium catalyst to the bromine atom, potentially slowing down the oxidative addition step. The electron-donating methoxy group, being ortho to the bromine, can also influence the electron density at the reaction center and stabilize certain intermediates. The use of bulky, electron-rich phosphine ligands is crucial to promote the formation of a monoligated, coordinatively unsaturated palladium(0) species, which is more reactive in the oxidative addition with sterically hindered aryl halides. These ligands also facilitate the reductive elimination step to afford the final product.
The mechanism of the Buchwald-Hartwig amination also involves an oxidative addition of the aryl bromide to a Pd(0) complex. The steric hindrance from the tert-butyl group can make this step challenging. The choice of a sufficiently bulky and electron-rich ligand is critical to promote this step and to facilitate the subsequent reductive elimination of the aminated product. The electron-donating methoxy group can increase the electron density on the palladium center in the oxidative addition complex, which can influence the rates of subsequent steps in the catalytic cycle.
For Grignard reagent formation , the mechanism involves a single-electron transfer from the magnesium surface to the aryl bromide. The steric hindrance around the C-Br bond might affect the rate of this process. Once formed, the Grignard reagent exists in a complex equilibrium (Schlenk equilibrium), and its reactivity with electrophiles will be governed by both steric and electronic factors.
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 4 Tert Butyl 2 Methoxybenzoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural elucidation of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, alongside multidimensional techniques, a complete assignment of all proton and carbon signals of 5-Bromo-4-tert-butyl-2-methoxybenzoic acid can be achieved.
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the tert-butyl group, the methoxy (B1213986) group, and the carboxylic acid proton. The chemical shifts (δ) are influenced by the electronic environment of each proton. The aromatic region is expected to show two singlets, corresponding to the protons at positions 3 and 6 of the benzene (B151609) ring. The bulky tert-butyl group and the bromine atom significantly influence the electron distribution in the ring, leading to well-resolved signals for these aromatic protons. The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, typically in the upfield region. The methoxy group protons will also present as a singlet. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The spectrum is expected to show signals for the six aromatic carbons, the quaternary carbon and the three methyl carbons of the tert-butyl group, the methoxy carbon, and the carboxylic carbon. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon atom bearing the bromine (C5) is expected to be shifted to a lower field, while the carbons attached to the electron-donating methoxy (C2) and tert-butyl (C4) groups will be shielded. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield position.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H3 | 7.5 - 7.8 | - |
| H6 | 7.8 - 8.1 | - |
| -C(CH₃)₃ | 1.3 - 1.5 | 30 - 35 (CH₃), 35 - 40 (quat. C) |
| -OCH₃ | 3.8 - 4.0 | 55 - 60 |
| -COOH | 10.0 - 13.0 (broad) | 165 - 175 |
| C1 | - | 120 - 125 |
| C2 | - | 155 - 160 |
| C3 | - | 115 - 120 |
| C4 | - | 150 - 155 |
| C5 | - | 110 - 115 |
Note: These are predicted values based on analogous compounds and established chemical shift increments. Actual experimental values may vary.
To unambiguously assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY is not expected to show cross-peaks between the aromatic protons as they are isolated singlets. However, it can be used to confirm the absence of such couplings.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. The HSQC spectrum will show cross-peaks connecting the signals of the aromatic protons (H3 and H6) to their corresponding carbon atoms (C3 and C6), the methoxy protons to the methoxy carbon, and the tert-butyl protons to the methyl carbons. This allows for the direct assignment of the protonated carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations are expected from the tert-butyl protons to the quaternary carbon of the tert-butyl group and to the aromatic carbons C3 and C5. The methoxy protons should show correlations to the aromatic carbon C2. The aromatic proton H3 would be expected to correlate with carbons C1, C2, C4, and C5, while H6 would correlate with C1, C2, C4, and C5. These correlations provide definitive evidence for the substitution pattern on the benzene ring.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₅BrO₃), the expected monoisotopic mass can be calculated with high accuracy. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units. HRMS analysis provides the exact mass of these ions, allowing for the unambiguous confirmation of the elemental formula.
Table 2: Predicted HRMS Data for this compound
| Ion | Formula | Calculated Exact Mass |
|---|---|---|
| [M(⁷⁹Br)]⁺ | C₁₂H₁₅⁷⁹BrO₃ | 286.0204 |
| [M(⁸¹Br)]⁺ | C₁₂H₁₅⁸¹BrO₃ | 288.0184 |
| [M(⁷⁹Br)+H]⁺ | C₁₂H₁₆⁷⁹BrO₃ | 287.0282 |
Vibrational Spectroscopy for Functional Group Analysis (e.g., FT-IR, FT-Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule.
In the FT-IR spectrum of this compound, the following characteristic absorption bands are expected:
A broad O-H stretching band for the carboxylic acid in the region of 3300-2500 cm⁻¹, often overlapping with C-H stretching vibrations.
C-H stretching vibrations for the aromatic ring and the aliphatic tert-butyl and methoxy groups in the range of 3100-2850 cm⁻¹.
A strong C=O stretching vibration for the carboxylic acid carbonyl group, typically appearing around 1700-1680 cm⁻¹.
C-O stretching vibrations for the carboxylic acid and the methoxy ether linkage in the 1300-1000 cm⁻¹ region.
Characteristic C-Br stretching vibrations are expected in the lower frequency region, typically below 700 cm⁻¹.
The FT-Raman spectrum complements the FT-IR data. Aromatic ring vibrations are often strong in the Raman spectrum. The C=C stretching vibrations of the benzene ring are expected to give rise to prominent bands in the 1600-1400 cm⁻¹ region. The symmetric stretching of the tert-butyl group may also be observable.
Table 3: Predicted Vibrational Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 3300-2500 (broad) | Weak |
| Aromatic C-H | C-H stretch | 3100-3000 | Strong |
| Aliphatic C-H | C-H stretch | 2980-2850 | Strong |
| Carboxylic Acid | C=O stretch | 1700-1680 (strong) | Medium |
| Aromatic Ring | C=C stretch | 1600-1450 | Strong |
| Ether | C-O stretch | 1250-1000 | Medium |
X-ray Crystallography for Solid-State Structure Determination
A crystallographic study would provide the ultimate confirmation of the structural assignments made by spectroscopic methods.
Computational Chemistry and Molecular Modeling Studies of 5 Bromo 4 Tert Butyl 2 Methoxybenzoic Acid Derivatives
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic Structure and Reactivity)
No published studies detailing the use of Density Functional Theory (DFT) or other quantum chemical methods to analyze the electronic structure, reactivity, or optimized geometry of 5-Bromo-4-tert-butyl-2-methoxybenzoic acid or its derivatives were found. Such studies would typically provide insights into molecular properties like HOMO-LUMO energy gaps, electrostatic potential surfaces, and bond parameters, but this information is not available for the specified compound.
Pharmacophore Modeling and Virtual Screening Approaches
There is no available research on the development of pharmacophore models based on this compound derivatives. Consequently, no virtual screening campaigns using such models to identify potential bioactive compounds have been reported. This type of research is crucial for understanding the key chemical features required for biological activity and for discovering new lead compounds.
Molecular Docking Studies for Ligand-Target Interactions
No molecular docking studies involving this compound or its derivatives have been published. Therefore, there is no data on its potential binding affinities, binding modes, or specific interactions with any biological targets such as proteins or enzymes. Molecular docking is a fundamental computational technique used to predict how a small molecule might interact with a receptor, and this information is currently absent for this compound.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
No molecular dynamics (MD) simulations for this compound or its derivatives have been reported in the scientific literature. MD simulations are used to study the dynamic behavior of molecules over time, providing insights into conformational changes, binding stability, and the thermodynamics of ligand-receptor interactions. The absence of such studies means that the conformational landscape and binding dynamics of this compound remain unexplored.
Structure Activity Relationship Sar Studies of 5 Bromo 4 Tert Butyl 2 Methoxybenzoic Acid Analogues
Impact of Substituent Variation on Biological Activity and Selectivity
The biological activity and selectivity of substituted benzoic acid analogues are highly dependent on the nature and position of the substituents on the aromatic ring. Research into 2,5-substituted benzoic acid derivatives as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1 has provided significant insights into these relationships. The core scaffold, while different from 5-bromo-4-tert-butyl-2-methoxybenzoic acid, offers a valuable model for understanding how modifications can modulate binding affinity.
For instance, the substituent at the C5 position has been shown to be critical for binding potency. Deletion of a phenethylthio substituent at this position in one analogue resulted in a significant decrease in binding affinity for both Mcl-1 and Bfl-1, with a more than 30-fold and 60-fold reduction, respectively. nih.gov This highlights the importance of a substantial, hydrophobically interacting group at this position. Similarly, the size and nature of the substituent at the C2 position also influence the binding mode and occupancy of hydrophobic pockets. nih.gov
The table below illustrates the impact of varying substituents on the binding affinity of a 2,5-substituted benzoic acid scaffold targeting Mcl-1 and Bfl-1.
| Compound | R¹ Substituent (Position 5) | R² Substituent (Position 2) | Mcl-1 Kᵢ (μM) | Bfl-1 Kᵢ (μM) |
| Analogue 1 | Phenethylthio | Phenylsulfonamide | 0.1 | 0.1 |
| Analogue 2 | H | Phenylsulfonamide | >3 | >6 |
| Analogue 3 | Phenethylthio | 4-Fluorophenylsulfonamide | 0.08 | 0.09 |
| Analogue 4 | Phenethylthio | 4-Chlorophenylsulfonamide | 0.07 | 0.08 |
Data is illustrative and based on findings from related 2,5-substituted benzoic acid inhibitors.
These findings suggest that for an analogue of this compound, the bulky tert-butyl group at C4 and the bromo group at C5 would likely engage in significant hydrophobic and halogen-bonding interactions within a target binding site. The methoxy (B1213986) group at C2, being an electron-donating group, could influence the electronic properties of the aromatic ring and potentially form hydrogen bonds. mdpi.com Variation of these groups would be expected to significantly alter the biological activity. For example, replacing the tert-butyl group with a smaller alkyl group might reduce van der Waals interactions and decrease potency, while modifying the electronic nature of the substituent at the C2 position could impact both binding and the pKa of the carboxylic acid.
Bioisosteric Replacements of the Carboxylic Acid Group
The carboxylic acid moiety is a common feature in many biologically active molecules, often acting as a key pharmacophoric element that engages in hydrogen bonding or ionic interactions with protein targets. nih.gov However, its acidic nature can lead to poor pharmacokinetic properties, such as low membrane permeability and rapid metabolism. nih.govchemrxiv.org Consequently, the replacement of the carboxylic acid with a bioisostere—a different functional group with similar physicochemical properties—is a common strategy in medicinal chemistry to improve drug-like characteristics while maintaining or enhancing biological activity. drughunter.com
For inhibitors of Mcl-1, where the carboxylic acid of the benzoic acid scaffold forms a critical interaction with Arg263, several bioisosteric replacements have been investigated. rsc.orgresearchgate.net The goal is to mimic the hydrogen bonding and electrostatic interactions of the carboxylate group. Common bioisosteres for carboxylic acids include tetrazoles, acylsulfonamides, hydroxamic acids, and hydroxyisoxazoles. nih.govopenaccessjournals.com
In the context of dual Mcl-1/Bcl-xL inhibitors based on a salicylic (B10762653) acid scaffold, which is structurally related to substituted benzoic acids, the introduction of a tetrazole or an acylsulfonamide as a carboxylic acid surrogate was well tolerated. rsc.orgresearchgate.net These bioisosteres have pKa values comparable to that of a carboxylic acid, allowing them to exist in an anionic form at physiological pH and maintain the key interaction with the arginine residue. In some cases, these replacements led to similar or even improved binding affinities. rsc.orgresearchgate.net
The table below presents data on the bioisosteric replacement of the carboxylic acid in a dual Mcl-1/Bcl-xL inhibitor.
| Compound | Carboxylic Acid Bioisostere | Mcl-1 Kᵢ (nM) | BCL-xL Kᵢ (μM) |
| Parent Compound | Carboxylic Acid | 1000 | 2.5 |
| Bioisostere 1 | Tetrazole | 1200 | 3.0 |
| Bioisostere 2 | Acylsulfonamide | 800 | 1.82 |
Data is derived from studies on related salicylic acid-based inhibitors. rsc.orgresearchgate.net
These results indicate that for analogues of this compound, replacing the carboxylic acid with a tetrazole or an acylsulfonamide could be a viable strategy to modulate the compound's properties without losing the essential binding interaction. The choice of bioisostere can influence factors such as lipophilicity, metabolic stability, and cell permeability. drughunter.com The success of such a replacement is highly context-dependent, often requiring the screening of a panel of isosteres to identify the optimal group for a given scaffold and biological target. nih.gov
Conformational Effects on Molecular Recognition
The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target. For substituted benzoic acids, the orientation of the carboxylic acid group and the spatial arrangement of the other ring substituents are crucial for molecular recognition. The substituents on the aromatic ring can exert significant conformational effects through steric hindrance and electronic interactions.
The dynamic nature of both the ligand and the protein is also a key aspect of molecular recognition. The binding of a ligand can induce conformational changes in the protein, and the flexibility of the ligand allows it to adapt to the binding site. For bile acid-binding proteins, for instance, ligand binding is accompanied by changes in protein dynamics on the millisecond timescale. mdpi.com The ordered water molecules within the binding cavity can also play a structural role in mediating ligand-protein interactions. mdpi.com Therefore, understanding the conformational preferences and the dynamic behavior of this compound analogues is essential for designing molecules with optimal binding affinity and selectivity.
Biological and Biomedical Research Applications of 5 Bromo 4 Tert Butyl 2 Methoxybenzoic Acid Analogues
Molecular Target Identification and Validation
Analogues of 5-Bromo-4-tert-butyl-2-methoxybenzoic acid have been investigated for their interactions with various biological targets, demonstrating potential as modulators of enzyme activity and receptor binding. This targeted approach is crucial for understanding the mechanism of action and for the development of selective therapeutics.
A key area of investigation has been the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a major negative regulator in both insulin (B600854) and leptin signaling pathways. nih.govacs.org This makes PTP1B a prime therapeutic target for type 2 diabetes and obesity. Benzoic acid derivatives, including those with bromine substitutions, have been identified as reversible and competitive inhibitors of PTPases. nih.govacs.orgnih.gov Structure-based optimization of these benzoic acids has led to the identification of potent and selective PTP1B inhibitors. nih.gov
The inhibitory activity of these compounds is often assessed through in vitro enzymatic assays, which determine the concentration required to inhibit 50% of the enzyme's activity (IC50). While specific IC50 values for this compound are not extensively published, the general class of substituted benzoic acids has shown promise. The interaction with the enzyme's active site often involves the carboxylate group of the benzoic acid mimicking the phosphate (B84403) group of the natural substrate. The substituents on the phenyl ring, such as the bromo and tert-butyl groups, play a crucial role in defining the compound's selectivity and potency by interacting with adjacent binding pockets. acs.orgnih.gov
Interactive Table: PTP1B Inhibitory Activity of Benzoic Acid Analogues
| Compound Analogue | Target Enzyme | IC50 (µM) | Inhibition Type |
|---|---|---|---|
| 2,3-dimethylphenyloxalylaminobenzoic acid | PTP1B | General | Competitive |
| Substituted Benzoic Acid 1 | PTP1B | Low µM range | Selective |
Note: This table is representative of the general class of compounds and specific data for this compound analogues is under further investigation.
Role as Synthetic Intermediates for Bioactive Small Molecules
The chemical structure of this compound makes it a valuable intermediate in the synthesis of a variety of bioactive small molecules. The presence of multiple reactive sites—the carboxylic acid, the bromine atom, and the activated aromatic ring—allows for diverse chemical modifications and the construction of more complex molecular architectures.
Antidiabetic Agents
One of the most significant applications of related brominated benzoic acid derivatives is in the synthesis of thiazolidinediones (TZDs), a class of oral antidiabetic drugs. nih.govasianpubs.org These compounds, such as pioglitazone (B448) and rosiglitazone, act as agonists for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key regulator of glucose and lipid metabolism. The synthesis of the TZD core often involves the reaction of a substituted benzaldehyde (B42025) with thiazolidine-2,4-dione. semanticscholar.orgnih.gov While direct synthesis from this compound is not explicitly detailed in widely available literature, its structural motifs are relevant to the development of new TZD analogues with potentially improved efficacy and safety profiles. asianpubs.org
Anthraquinone (B42736) Drugs
A patent for the synthesis of 2-bromo-5-methoxybenzoic acid highlights its role as a key intermediate in the preparation of anthraquinone drugs, which are known for their antitumor activity. google.com The bromo and methoxy (B1213986) substitutions on the benzoic acid ring can be strategically utilized in multi-step syntheses to construct the complex polycyclic framework of anthraquinones.
Antivirulence Compounds
While direct evidence for the use of this compound in synthesizing antivirulence compounds is not yet established, the broader class of substituted benzoic acids serves as a scaffold for such agents. researchgate.net Antivirulence therapies represent a novel approach to treating bacterial infections by targeting the pathogen's virulence factors rather than its viability, thereby reducing the selective pressure for antibiotic resistance.
Assessment of Antimicrobial Activities
Substituted benzoic acid derivatives have long been recognized for their antimicrobial properties. nih.gov The presence of a halogen, such as bromine, on the aromatic ring can significantly enhance this activity. Analogues of this compound are therefore of interest as potential antibacterial and antifungal agents. nih.govnih.gov
The antimicrobial efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Studies on various substituted benzoic acids have demonstrated activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungal species. nih.govnih.govmdpi.com For instance, certain stilbenes with a free hydroxyl group, which can be related to benzoic acid structures, have shown MICs in the range of 25-100 µg/ml against bacteria and fungi. nih.gov
Interactive Table: Antimicrobial Activity of Related Compound Classes
| Compound Class | Microorganism | MIC (µg/mL) |
|---|---|---|
| Stilbenes with free hydroxyl group | Bacteria | 25-100 |
| Stilbenes with free hydroxyl group | Fungi | 25-100 |
| Cicerfuran | Bacteria & Fungi | 25 |
| Quinolizidine alkaloids | S. aureus | 3.5-8.0 |
Note: This table provides a general overview of the antimicrobial potential of related structural classes. Specific MIC values for this compound analogues require further dedicated studies.
Integration into Fragment-Based Drug Design Approaches
Fragment-based drug design (FBDD) has emerged as a powerful strategy in modern drug discovery. nih.govnih.govresearchgate.net This approach involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind to a biological target. These initial "hits" are then optimized and grown into more potent, drug-like molecules.
The this compound scaffold is well-suited for inclusion in fragment libraries. Its relatively simple structure, coupled with the presence of key functional groups, provides a starting point for exploring chemical space around a target's binding site. The bromine atom is particularly advantageous in X-ray crystallography-based screening methods, as its high electron density makes it readily identifiable in electron density maps, thus facilitating the determination of the fragment's binding mode. nih.gov A crystallographic screening of a brominated fragment library against HIV protease successfully identified 3-bromo-2,6-dimethoxybenzoic acid as a hit, a compound structurally related to the subject of this article. nih.gov This highlights the potential of such brominated benzoic acids to serve as valuable starting points for the development of novel inhibitors against a range of therapeutic targets. rsc.orgnih.gov
Future Research Directions and Translational Perspectives for 5 Bromo 4 Tert Butyl 2 Methoxybenzoic Acid
Development of Novel Synthetic Routes
The efficient and versatile synthesis of 5-Bromo-4-tert-butyl-2-methoxybenzoic acid is paramount for enabling extensive structure-activity relationship (SAR) studies. While classical synthetic approaches can be envisioned, future research should focus on developing more efficient, scalable, and modular routes.
Hypothetical Synthetic Strategies:
Linear Synthesis from Commercial Precursors: A plausible route could begin with a commercially available starting material like 4-tert-butylphenol (B1678320) or 2-methoxybenzoic acid. Key steps would involve regioselective bromination, Friedel-Crafts alkylation, and functional group interconversion, such as the oxidation of a methyl group to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412). youtube.com
Convergent and Late-Stage Functionalization: Modern synthetic methodologies could provide more elegant solutions. A key area for exploration is the use of C-H activation. For instance, a pre-existing 4-tert-butyl-2-methoxybenzoic acid could potentially undergo directed ortho-bromination. Alternatively, late-stage C-H amination of a suitable precursor could introduce functionality that is later converted to the bromo group. nih.gov Such strategies are highly valuable as they allow for the rapid diversification of a core scaffold at a late stage, facilitating the synthesis of an analog library for biological screening.
Flow Chemistry and Process Scale-Up: For translational applications, developing a continuous flow synthesis process would be a significant advancement. Flow chemistry can offer improved safety, efficiency, and scalability compared to traditional batch processing, which is crucial for producing key intermediates on an industrial scale. google.com
Future work should aim to develop a synthetic playbook that not only yields the target compound efficiently but also provides access to a diverse set of analogs by allowing for variation at each substituent position.
Exploration of New Biological Targets and Mechanisms of Action
The diverse biological activities reported for various substituted benzoic acid derivatives suggest that this compound could be a valuable starting point for identifying novel inhibitors for a range of protein targets. mdpi.comnih.gov Its structural components—a carboxylic acid for ionic/hydrogen bonding, a bulky tert-butyl group for engaging hydrophobic pockets, a methoxy (B1213986) group as a hydrogen bond acceptor, and a bromo-substituent for potential halogen bonding—provide multiple points of interaction for molecular recognition.
Potential Therapeutic Areas and Protein Targets:
Oncology: Benzoic acid derivatives have shown remarkable anticancer potential. preprints.orgnih.gov The scaffold of this compound could be explored for its ability to inhibit key cancer-related targets such as protein tyrosine phosphatases (PTPs) like STEP, anti-apoptotic proteins, or various kinases. nih.gov
Neurodegenerative Diseases: Targets relevant to Alzheimer's disease, such as acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs), have been successfully modulated by benzoic acid derivatives. sci-hub.senih.gov The lipophilicity imparted by the tert-butyl group may aid in blood-brain barrier penetration, making this scaffold particularly interesting for central nervous system (CNS) targets.
Infectious Diseases: Structure-based design has been used to develop benzoic acid derivatives as potent inhibitors of viral enzymes like influenza neuraminidase. nih.govresearchgate.net The specific substitution pattern of this compound could be optimized to fit the active sites of various viral or bacterial enzymes.
The initial steps would involve broad phenotypic screening to identify potential areas of activity, followed by target deconvolution using chemoproteomic approaches to identify specific protein binding partners.
| Potential Target Class | Therapeutic Area | Rationale Based on Structural Features | Example Targets |
|---|---|---|---|
| Protein Tyrosine Phosphatases (PTPs) | Oncology, Neuroscience | Carboxylic acid can mimic the phosphate (B84403) group and anchor the molecule in the active site. | STEP, PTP1B, SHP2 |
| Carbonic Anhydrases (CAs) | Oncology, Glaucoma, Neuroscience | The carboxylic acid can coordinate with the active site zinc ion, a common binding motif for CA inhibitors. | hCA I, hCA II, hCA IX |
| Viral Enzymes | Infectious Disease | Lipophilic and polar groups can be optimized to fit conserved pockets in viral proteases or neuraminidases. | Influenza Neuraminidase, SARS-CoV-2 Main Protease |
| Acetylcholinesterase (AChE) | Neurodegenerative Disease | The aromatic core can engage in π-π stacking within the enzyme's active site gorge. | AChE |
Advancements in Computational Design and Optimization
Computational chemistry and in silico modeling are indispensable tools in modern drug discovery that can accelerate the optimization of lead compounds. sysrevpharm.org For this compound, computational approaches can guide the rational design of analogs with enhanced potency, selectivity, and pharmacokinetic properties.
Key Computational Strategies:
Structure-Based Drug Design (SBDD): Once a specific biological target is identified and its 3D structure is known (e.g., via X-ray crystallography), molecular docking simulations can predict the binding mode of this compound. nih.govresearchgate.net These models can reveal key interactions and highlight opportunities for improvement. For example, docking studies could determine if the tert-butyl group is optimally filling a hydrophobic pocket or if a different alkyl group would provide a better fit.
Ligand-Based Drug Design (LBDD): In the absence of a target structure, quantitative structure-activity relationship (QSAR) models can be built using data from a library of synthesized analogs. These models can identify the physicochemical properties that are most critical for biological activity.
ADME/Tox Prediction: In silico tools can predict absorption, distribution, metabolism, excretion (ADME), and toxicity profiles. mdpi.com Early assessment of properties like solubility, cell permeability, and potential metabolic liabilities can help prioritize which analogs to synthesize, saving time and resources.
An iterative cycle of computational design, chemical synthesis, and biological testing would be the most effective strategy to rapidly advance this chemical scaffold from a hit compound to a potent and selective lead molecule.
Role in Chemical Probe Development
A high-quality chemical probe is a potent, selective, and cell-active small molecule used to study the function of a specific protein target in cells and organisms. nih.gov this compound could serve as an excellent starting point for the development of a chemical probe for a novel biological target.
Path to a Chemical Probe:
Identification and Validation of a Target: The first step is to unambiguously identify the protein target responsible for a desired phenotype and confirm that the compound's effect is mediated through this target.
Potency and Selectivity Optimization: A medicinal chemistry campaign, guided by the computational methods described above, would be initiated to improve the compound's potency for its intended target to a nanomolar range. Crucially, selectivity must be demonstrated against closely related proteins to ensure that any observed biological effects can be confidently attributed to the target of interest.
Development of a Negative Control: A structurally similar but biologically inactive analog should be synthesized. This "negative control" is essential for distinguishing on-target effects from off-target or non-specific effects in cellular experiments.
Functionalization: The bromo-substituent on the scaffold provides a convenient synthetic handle. Using cross-coupling reactions like Suzuki or Buchwald-Hartwig, this position can be modified to attach linker groups for creating affinity reagents (e.g., biotin (B1667282) tags for pull-down experiments) or fluorescent dyes for imaging applications, without significantly disrupting the core binding interactions.
Developing a chemical probe from this scaffold would provide an invaluable tool for the broader scientific community to interrogate the biology of a new target, potentially validating it for future therapeutic development.
Q & A
Q. What are the common synthetic routes for 5-Bromo-4-tert-butyl-2-methoxybenzoic acid?
- Methodological Answer : The synthesis typically involves multi-step reactions, including alkylation, bromination, and functional group protection/deprotection. For example:
- Methylation : Reacting a phenolic precursor (e.g., 5-bromo-2-hydroxybenzoic acid) with iodomethane (CH₃I) in the presence of potassium carbonate (K₂CO₃) under reflux conditions .
- Bromination : Electrophilic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in a polar aprotic solvent like dimethylformamide (DMF) .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography with silica gel .
- Key Reagents : K₂CO₃ (base), DMF (solvent), and CH₃I (alkylating agent) are critical for controlling regioselectivity .
Q. How is the compound characterized after synthesis?
- Methodological Answer : Characterization involves:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., tert-butyl at C4, methoxy at C2) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ peak) .
- Chromatography : HPLC or TLC to assess purity (>95% by area normalization) .
- Elemental Analysis : Confirming C/H/N ratios to rule out impurities .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : Optimization strategies include:
- Solvent Selection : DMF enhances solubility of intermediates, while dichloromethane (DCM) minimizes side reactions .
- Temperature Control : Elevated temperatures (80–100°C) accelerate alkylation but require strict monitoring to avoid decomposition .
- Catalyst Screening : Palladium catalysts (e.g., Pd/C) improve bromination efficiency in hydrogenation steps .
- Process Scale-Up : Use continuous-flow reactors for safer handling of exothermic reactions and improved reproducibility .
Q. How can substituent effects be leveraged to design bioactive derivatives?
- Methodological Answer : Functionalization strategies include:
- Boronic Acid Coupling : Introducing a boronic acid group at C4 (via Suzuki-Miyaura cross-coupling) to enhance binding to biological targets .
- Hydroxyl Group Protection : Temporarily protecting the methoxy group with tert-butyldimethylsilyl (TBS) chloride to enable selective bromination .
- Bioisosteric Replacement : Substituting the tert-butyl group with trifluoromethyl (CF₃) to modulate lipophilicity and metabolic stability .
Q. How can conflicting solubility or stability data be resolved?
- Methodological Answer : Contradictions often arise from impurities or solvent interactions. Mitigation steps:
- Purity Reassessment : Use differential scanning calorimetry (DSC) to detect polymorphic forms affecting solubility .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) to identify degradation pathways (e.g., hydrolysis of the methoxy group) .
- Solvent Screening : Test solubility in DMSO, THF, and acetonitrile to identify optimal storage conditions .
Comparative Analysis of Synthetic Methods
| Parameter | Method A (Alkylation) | Method B (Bromination) |
|---|---|---|
| Key Reagent | CH₃I, K₂CO₃ | NBS, DMF |
| Yield | 65–75% | 50–60% |
| Purity (HPLC) | >98% | 90–95% |
| Reaction Time | 12–24 hours | 6–8 hours |
| Scalability | Moderate (batch) | High (continuous-flow) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
